molecular formula C18H17N5O2S3 B2495388 N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1211859-53-8

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2495388
CAS No.: 1211859-53-8
M. Wt: 431.55
InChI Key: PSZZVEWFKDLPNZ-CMDGGOBGSA-N
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Description

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C18H17N5O2S3 and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications

  • Chemistry: : Used in creating complex molecular architectures due to its multiple reactive sites.

  • Biology: : Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

  • Medicine: : Explored for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in materials science for the development of novel polymers or as intermediates in the synthesis of other compounds.

Mechanism of Action: : The mechanism by which N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exerts its effects depends on the context:

  • Molecular Targets: : It might target specific enzymes, disrupting their normal function.

  • Pathways Involved: : It could interfere with cellular pathways, leading to desired therapeutic outcomes, such as inhibiting cell proliferation in cancer.

Comparison with Similar Compounds: : Compared to other thiadiazole or thiazole derivatives, this compound is unique in its combination of functional groups, giving it a broad spectrum of reactivity and application.

Similar Compounds

  • Thiadiazole derivatives like 2-amino-5-mercapto-1,3,4-thiadiazole.

  • Thiazole derivatives like 2-amino-4-(methylthio)thiazole.

  • Other cinnamamide derivatives with different substituents.

Properties

IUPAC Name

(E)-N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S3/c1-2-26-18-23-22-17(28-18)21-15(25)10-13-11-27-16(19-13)20-14(24)9-8-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,20,24)(H,21,22,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZZVEWFKDLPNZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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